molecular formula C10H10N3O4+ B12348001 Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate

Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate

Cat. No.: B12348001
M. Wt: 236.20 g/mol
InChI Key: XOCHWXMSDJGKEI-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate is a heterocyclic compound with a complex structure that includes both pyrrolo and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate typically involves the reaction of methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with various reagents. One method involves the reaction with 1-chloro-2,3-epoxypropane under specific conditions . Another approach includes the use of allyl bromide in DMF in the presence of potassium carbonate, yielding the desired compound in a 45% yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of environmentally friendly catalysts, such as dicationic molten salts, has been explored for the synthesis of related pyrido[2,3-d]pyrimidine derivatives . These methods offer high yields and can be performed under solvent-free conditions or using green solvents like ethanol.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of the double bond in the 2-propenyl fragment can lead to lactonization, forming pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazine .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific solvents like DMF and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the oxidation of the 2-propenyl fragment results in the formation of pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazine .

Scientific Research Applications

Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate involves the inhibition of specific enzymes and molecular targets. For example, it inhibits CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Additionally, its antiviral activity is based on the inhibition of viral DNA polymerases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate stands out due to its dual activity against cancer cells and viral DNA polymerases. This dual functionality makes it a versatile compound in both medicinal and biological research.

Properties

Molecular Formula

C10H10N3O4+

Molecular Weight

236.20 g/mol

IUPAC Name

methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate

InChI

InChI=1S/C10H10N3O4/c1-12-7-5(8(14)13(2)10(12)16)4-6(11-7)9(15)17-3/h4H,1-3H3/q+1

InChI Key

XOCHWXMSDJGKEI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC(=NC2=[N+](C1=O)C)C(=O)OC

Origin of Product

United States

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